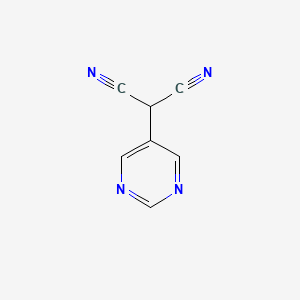

2-(Pyrimidin-5-yl)propanedinitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-6(2-9)7-3-10-5-11-4-7/h3-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLPVHCXZMFREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Pyrimidin 5 Yl Propanedinitrile

Retrosynthetic Analysis of the 2-(Pyrimidin-5-yl)propanedinitrile Core

A retrosynthetic analysis of 2-(pyrimidin-5-yl)propanedinitrile reveals logical disconnections that point to readily available starting materials. The most intuitive disconnection is at the C-C bond between the pyrimidine (B1678525) ring and the propanedinitrile moiety. This suggests that the molecule can be constructed by coupling a pyrimidine-5-yl electrophile with a malononitrile (B47326) nucleophile or vice versa.

A primary retrosynthetic pathway involves the Knoevenagel condensation. wikipedia.org This approach disconnects the target molecule into pyrimidine-5-carbaldehyde (B119791) and malononitrile. This is a robust and widely used method for forming carbon-carbon double bonds, which in this case would be followed by a reduction or a conjugate addition to yield the final product.

Another key disconnection strategy involves a nucleophilic substitution or a carbon-carbon coupling reaction. This would entail a 5-halopyrimidine reacting with a malononitrile anion or a more complex organometallic reagent derived from malononitrile. Conversely, a 5-lithiated pyrimidine could react with a suitable electrophilic form of malononitrile.

Direct Synthetic Approaches to 2-(Pyrimidin-5-yl)propanedinitrile

Several direct synthetic methodologies have been developed to construct the 2-(pyrimidin-5-yl)propanedinitrile scaffold. These methods can be broadly categorized into condensation reactions, cyanoalkylation, and multi-component reactions.

Knoevenagel Condensation Strategies Utilizing Pyrimidine-5-Carbaldehyde and Malononitrile

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org In the context of 2-(pyrimidin-5-yl)propanedinitrile synthesis, this involves the reaction between pyrimidine-5-carbaldehyde and malononitrile. nih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, to generate a carbanion from malononitrile, which then attacks the carbonyl carbon of the aldehyde. wikipedia.orgnih.gov The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dinitrile.

The reaction conditions for the Knoevenagel condensation can be optimized to enhance yield and selectivity. nih.govnih.gov Factors such as the choice of catalyst, solvent, and temperature play a crucial role. For instance, using a solid base catalyst can simplify product purification and catalyst recovery. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. unifap.br

Cyanoalkylation and Related Carbon-Carbon Bond Forming Reactions

Cyanoalkylation offers another direct route to 2-(pyrimidin-5-yl)propanedinitrile. This method involves the formation of a carbon-carbon bond between a pyrimidine ring and a dinitrile-containing fragment. One approach involves the reaction of a 5-halopyrimidine with malononitrile in the presence of a base. The base deprotonates malononitrile to form a nucleophilic anion that displaces the halide on the pyrimidine ring.

A related strategy employs organometallic reagents. For example, a 5-lithiopyrimidine, generated by treating a 5-halopyrimidine with a strong base like lithium diisopropylamide (LDA), can react with an electrophilic source of the propanedinitrile group. clockss.orgresearchgate.net Copper-catalyzed reactions have also been utilized, where a 5-iodopyrimidine (B189635) derivative reacts with malononitrile in the presence of a copper(I) catalyst and a base like potassium carbonate. researchgate.net

Multi-component Reaction Pathways for Building the 2-(Pyrimidin-5-yl)propanedinitrile Scaffold

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgfrontiersin.orgtandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.orgfrontiersin.org

One such MCR for the synthesis of pyrimidine derivatives involves the condensation of an aldehyde, malononitrile, and a suitable amidine or guanidine (B92328) derivative. nih.govacademie-sciences.frbohrium.com In a typical reaction, the aldehyde and malononitrile first undergo a Knoevenagel condensation to form an electrophilic intermediate. nih.govbohrium.com This intermediate then reacts with the amidine or guanidine through a Michael addition followed by cyclization and aromatization to afford the pyrimidine ring. nih.gov The specific substitution pattern on the final product can be controlled by the choice of the starting aldehyde and the amidine component.

Optimization of Reaction Conditions and Yield for 2-(Pyrimidin-5-yl)propanedinitrile Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-(pyrimidin-5-yl)propanedinitrile. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For Knoevenagel condensation reactions, various catalysts have been explored, including basic amines like piperidine, as well as solid catalysts. wikipedia.orgresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases. unifap.brresearchgate.net The choice of solvent can also have a profound impact on the reaction outcome. researchgate.net

In cyanoalkylation reactions, the nature of the base and the leaving group on the pyrimidine ring are important considerations. Stronger bases may be required for less reactive halopyrimidines. The use of a catalyst, such as a copper salt, can facilitate the reaction under milder conditions. researchgate.net

For multi-component reactions, the stoichiometry of the reactants, the catalyst loading, and the reaction temperature are crucial for achieving high yields of the desired product. nih.govacademie-sciences.fr A systematic study of these parameters is often necessary to identify the optimal conditions for a specific MCR.

| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions | Yield | Reference |

| Knoevenagel Condensation | Pyrimidine-5-carbaldehyde, Malononitrile | Piperidine | Ethanol (B145695), Reflux | Good | wikipedia.org |

| Cyanoalkylation | 4-Chloro-5-lithio-6-methoxypyrimidine, 2-(Arylmethylidene)propanedinitriles | LDA | THF, -78 °C | Fair to Good | clockss.org |

| Multi-component Reaction | Aldehyde, Malononitrile, 3-Amino-1,2,4-triazole | Vanadium-based catalyst | Reflux | Moderate to High | nih.gov |

Green Chemistry Principles in the Synthesis of 2-(Pyrimidin-5-yl)propanedinitrile

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives, to minimize environmental impact. researchgate.netresearchgate.net This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

In the synthesis of 2-(pyrimidin-5-yl)propanedinitrile, several green approaches can be implemented. For instance, the use of water or other environmentally benign solvents in Knoevenagel condensations and multi-component reactions is a significant step towards greener synthesis. researchgate.net The development of solid acid or base catalysts that can be easily recovered and reused also aligns with green chemistry principles. nih.gov

Microwave-assisted synthesis and ultrasound irradiation are other green techniques that can reduce reaction times and energy consumption. unifap.brresearchgate.net Furthermore, multi-component reactions are inherently green as they often lead to higher atom economy and reduce the number of synthetic steps and purification procedures. acs.orgfrontiersin.org

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Safer Solvents | Employing water or ethanol as a solvent. | Reduced toxicity and environmental impact. |

| Atom Economy | Utilizing multi-component reactions. | Maximizes the incorporation of starting materials into the final product. |

| Catalysis | Using recyclable solid catalysts. | Simplifies purification and reduces waste. |

| Energy Efficiency | Employing microwave or ultrasound irradiation. | Reduces reaction times and energy consumption. |

Chemical Reactivity and Derivatization Strategies of 2 Pyrimidin 5 Yl Propanedinitrile

Nucleophilic Reactivity of the Dinitrile Moiety

The propanedinitrile group, characterized by two cyano (-CN) groups attached to the same carbon, is a potent site for nucleophilic attack. The electron-withdrawing nature of the adjacent pyrimidine (B1678525) ring enhances the electrophilicity of the nitrile carbons. Research has demonstrated that derivatives of 2-(pyrimidin-5-yl)propanedinitrile readily react with nucleophiles, leading to the formation of complex heterocyclic systems.

A notable example is the reaction of 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile derivatives with primary alkylamines. clockss.orgresearchgate.net In this transformation, the amine initially attacks one of the nitrile groups. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed imine attacks the C-4 position of the pyrimidine ring, displacing the chlorine atom. The subsequent tautomerization yields a stable, fused pyrido[2,3-d]pyrimidine (B1209978) ring system. clockss.org This reaction provides a versatile method for synthesizing a variety of 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles. clockss.orgresearchgate.net The reaction proceeds in refluxing 1,2-dimethoxyethane (B42094) (DME) with triethylamine (B128534) and has been shown to work with various aliphatic primary amines. clockss.org However, aromatic amines are generally not reactive enough under these conditions due to their lower nucleophilicity. clockss.org

The table below summarizes the synthesis of various pyrido[2,3-d]pyrimidine derivatives from the corresponding 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile adducts and different primary amines.

Table 1: Synthesis of 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

| Starting Adduct (Aryl Group) | Amine (R-NH₂) | Product (Aryl, R) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-MeOC₆H₄ | Benzylamine | 5-(4-Methoxyphenyl), 8-Benzyl | 58 | clockss.org |

| 4-MeOC₆H₄ | 2-Phenylethylamine | 5-(4-Methoxyphenyl), 8-(2-Phenylethyl) | 55 | clockss.org |

| 4-ClC₆H₄ | Benzylamine | 5-(4-Chlorophenyl), 8-Benzyl | 52 | clockss.org |

| 4-ClC₆H₄ | Allylamine | 5-(4-Chlorophenyl), 8-Allyl | 49 | clockss.org |

| Phenyl | Benzylamine | 5-Phenyl, 8-Benzyl | 51 | clockss.org |

This reactivity highlights the dinitrile moiety as a key functional handle for constructing more elaborate molecular architectures.

Electrophilic Transformations on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which makes it inherently unreactive towards electrophilic aromatic substitution. beilstein-journals.org The presence of the strongly electron-withdrawing 2-propanedinitrile group at the C-5 position further deactivates the ring, rendering electrophilic attack exceptionally difficult under standard conditions. beilstein-journals.orggrowingscience.com

Electrophilic substitutions on pyrimidines, such as nitration or halogenation, typically require the presence of two or three electron-donating groups (e.g., amino, hydroxyl) on the ring to proceed effectively. beilstein-journals.org For 2-(pyrimidin-5-yl)propanedinitrile, which lacks such activating groups, direct electrophilic substitution at the carbon atoms of the pyrimidine ring (positions 2, 4, or 6) is not a synthetically viable strategy. Instead of substitution on the ring, electrophiles would more likely react with the nitrogen atoms of the pyrimidine ring if conditions were forcing enough, potentially leading to pyrimidinium salt formation. In substituted derivatives, electrophilic attack might occur on a substituent rather than the ring itself. For instance, studies on other pyrimidine systems have shown that attempted nitrosation can lead to N-nitrosation of an exocyclic amino group instead of C-5 substitution. beilstein-journals.orgresearchgate.net

Cycloaddition Reactions Involving the 2-(Pyrimidin-5-yl)propanedinitrile System

The 2-(pyrimidin-5-yl)propanedinitrile system possesses features that suggest potential participation in cycloaddition reactions, although specific examples involving this exact molecule are not extensively documented. The pyrimidine ring can influence the reactivity of adjacent functionalities. For example, a pyrimidine ring has been shown to activate an adjacent group to facilitate an intramolecular [3+2] cycloaddition of an azomethine ylide, leading to complex tricyclic scaffolds. thieme-connect.com

Given the electron-deficient nature of the pyrimidine ring, which is further amplified by the C-5 substituent, the system could potentially act as a dienophile or dipolarophile in cycloaddition reactions.

[4+2] Cycloadditions: The pyrimidine ring itself could participate in inverse-electron-demand Diels-Alder reactions, a known reactivity pattern for electron-poor azadienes. mdpi.comnih.gov

[3+2] Cycloadditions: The double bonds within the pyrimidine ring, or a double bond formed by tautomerization involving the propanedinitrile moiety, could be susceptible to 1,3-dipolar cycloadditions. mdpi.com

While these pathways are theoretically plausible, their practical application would depend on the specific reaction partners and conditions, representing an area for further investigation.

Metal-Catalyzed Transformations and Complexation of 2-(Pyrimidin-5-yl)propanedinitrile

Transition-metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. researchgate.netnih.gov For 2-(pyrimidin-5-yl)propanedinitrile, several metal-catalyzed transformations could be envisioned.

C-H Activation: Directing group-assisted or non-directed C-H activation is a prominent strategy for modifying heterocycles. researchgate.net The C-H bonds at positions 2, 4, and 6 of the pyrimidine ring are potential sites for functionalization via rhodium, palladium, or other transition-metal catalysts. This could enable the introduction of aryl, alkyl, or other groups, bypassing the limitations of classical electrophilic substitution.

Cross-Coupling Reactions: If a halogen atom were present on the pyrimidine ring (e.g., 2-chloro-5-(dicyanomethyl)pyrimidine), it would serve as a handle for standard cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the construction of C-C bonds.

Complexation: The nitrogen atoms of the pyrimidine ring and potentially the nitrile groups can act as ligands, coordinating to metal centers. This complexation is not only a fundamental property but can also be exploited in catalysis. The pyrimidine nitrogens could direct a metal catalyst to a nearby C-H bond for activation or could themselves be the site of metal-mediated transformations. Transition metal complexes involving pyrimidine derivatives are a well-established area of coordination chemistry. scilit.com

Rational Design and Synthesis of 2-(Pyrimidin-5-yl)propanedinitrile Derivatives for Specific Chemical Properties

The rational design and synthesis of derivatives of 2-(pyrimidin-5-yl)propanedinitrile allow for the systematic exploration of its chemical space and the generation of novel compounds with tailored properties. A key synthetic strategy involves the conjugate addition of a lithiated pyrimidine to an activated alkene. clockss.orgresearchgate.net

A reported method details the synthesis of various 2-[aryl(4-chloro-6-methoxypyrimidin-5-yl)methyl]propanedinitrile derivatives. clockss.org The synthesis begins with a 4-chloro-6-methoxypyrimidine, which is treated with lithium diisopropylamide (LDA) at low temperature to generate a highly reactive 5-lithiopyrimidine species. This organolithium intermediate is then reacted with a 2-(arylmethylidene)propanedinitrile via a Michael-type 1,4-conjugate addition. This approach allows for the introduction of a wide variety of aryl groups, depending on the chosen starting malononitrile (B47326) derivative.

The table below details the synthesis of several such derivatives, demonstrating the versatility of this approach.

Table 2: Synthesis of 2-[Aryl(4-chloro-6-methoxypyrimidin-5-yl)methyl]propanedinitrile Derivatives

| Arylmethylidene Propanedinitrile (Ar) | Product (Ar) | Yield (%) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 4-Methoxyphenyl | 75 | clockss.org |

| 4-Chlorophenyl | 4-Chlorophenyl | 72 | clockss.org |

| 4-Methylphenyl | 4-Methylphenyl | 70 | clockss.org |

| 2-Thienyl | 2-Thienyl | 68 | clockss.org |

These synthesized intermediates are valuable precursors for further derivatization, such as the nucleophilic reactivity discussed in section 3.1, enabling the construction of diverse and complex heterocyclic libraries. clockss.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Pyrimidin 5 Yl Propanedinitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the molecular structure of 2-(Pyrimidin-5-yl)propanedinitrile in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and insights into the molecule's conformational dynamics. nih.gov

In ¹H NMR spectroscopy, the pyrimidine (B1678525) ring protons are expected to appear as distinct signals in the aromatic region. The proton at the C2 position would typically be the most downfield-shifted due to the influence of two adjacent nitrogen atoms. The protons at C4 and C6 would also resonate in this region. The single proton on the propanedinitrile moiety (the methine proton) is anticipated to appear as a singlet further upfield.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. semanticscholar.org The carbon atoms of the two nitrile groups (C≡N) would have characteristic chemical shifts in a specific region of the spectrum. The carbons within the pyrimidine ring would appear in the aromatic region, with their exact shifts influenced by the nitrogen heteroatoms and the propanedinitrile substituent. researchgate.net

Conformational analysis can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons. rsc.orgnih.gov This can provide information about the preferred orientation of the propanedinitrile group relative to the pyrimidine ring. Dynamic NMR studies at variable temperatures could also elucidate the energy barrier for rotation around the single bond connecting the pyrimidine ring and the dinitrile-substituted carbon, revealing information about conformational isomers if any exist in solution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Pyrimidin-5-yl)propanedinitrile Predicted values are based on general principles and data from analogous pyrimidine structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidinyl-H2 | 9.0 - 9.3 | 158 - 162 |

| Pyrimidinyl-H4/H6 | 8.5 - 8.9 | 155 - 159 |

| Methine-H | 5.0 - 5.5 | 30 - 35 |

| Pyrimidinyl-C5 | - | 120 - 125 |

| Cyano-C | - | 115 - 120 |

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice. researchgate.net

For 2-(Pyrimidin-5-yl)propanedinitrile, an X-ray diffraction study would confirm the planarity of the pyrimidine ring and provide the precise geometry of the propanedinitrile substituent. Key parameters such as the length of the C-C bond connecting the two moieties and the C-C≡N bond angles would be accurately determined. researchgate.net This data is crucial for understanding the molecule's steric and electronic properties in the solid phase.

Table 2: Representative Crystallographic Data for a Pyrimidine-5-carbonitrile Derivative Data based on a similar structure to illustrate typical parameters obtained from X-ray diffraction. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| β (°) | 107.945(2) |

| Volume (ų) | 1425.61(5) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov In the case of 2-(Pyrimidin-5-yl)propanedinitrile, the nitrogen atoms of the pyrimidine ring and the nitrile groups are potential hydrogen bond acceptors.

Conformational Analysis in the Crystalline State

Unlike in solution where molecules can be conformationally flexible, the crystalline state captures a single, low-energy conformation. researchgate.net X-ray diffraction analysis would precisely define the torsional or dihedral angle between the plane of the pyrimidine ring and the propanedinitrile group. This angle indicates the degree of twisting around the central C-C bond. The observed conformation is the result of a balance between intramolecular steric hindrance and the stabilizing effects of intermolecular interactions within the crystal lattice. Comparing this solid-state conformation with solution-state data from NMR can provide insights into the effects of the crystalline environment on molecular shape. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. nih.govresearchgate.net For 2-(Pyrimidin-5-yl)propanedinitrile, these techniques provide characteristic signatures for the nitrile and pyrimidine groups.

The most prominent feature in the FT-IR and Raman spectra would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp band in the 2200-2260 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations of the pyrimidine ring are expected above 3000 cm⁻¹, while the C-H stretching of the methine group would appear just below 3000 cm⁻¹. ijirset.com The region between 1300 and 1600 cm⁻¹ would contain a series of complex bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring. researchgate.net The presence and position of these bands serve as a fingerprint for the compound. biointerfaceresearch.comnih.gov

Table 3: Characteristic Vibrational Frequencies for 2-(Pyrimidin-5-yl)propanedinitrile

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2900 - 3000 | FT-IR, Raman |

| C≡N Stretch | 2220 - 2240 | FT-IR, Raman |

| Pyrimidine Ring C=C, C=N Stretches | 1300 - 1600 | FT-IR, Raman |

| C-H Bending | 800 - 1200 | FT-IR |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the parent molecule and its fragments, which allows for the confirmation of its elemental composition. nih.govembopress.org For 2-(Pyrimidin-5-yl)propanedinitrile (C₈H₅N₅), HRMS would show a molecular ion peak ([M]⁺) corresponding to its calculated exact mass.

The fragmentation pathway under electron ionization (EI) can be predicted based on the stability of the resulting ions. nih.gov The molecular ion would likely undergo fragmentation through several key pathways. sapub.org A common fragmentation for nitriles is the loss of a hydrogen cyanide (HCN) molecule. Another likely pathway is the cleavage of the bond between the pyrimidine ring and the propanedinitrile side chain. libretexts.org Subsequent fragmentation of the pyrimidine ring itself would lead to a series of smaller charged fragments. libretexts.org Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(Pyrimidin-5-yl)propanedinitrile

| Fragment Ion | Proposed Structure | Predicted m/z |

| [C₈H₅N₅]⁺ | Molecular Ion | 171 |

| [C₇H₄N₄]⁺ | [M - HCN]⁺ | 144 |

| [C₅H₃N₂]⁺ | Pyrimidinyl-CH-CN cation | 103 |

| [C₅H₄N₃]⁺ | Pyrimidinyl cation | 80 |

| [C₃H₂N₂]⁺ | Propanedinitrile radical cation | 66 |

Theoretical and Computational Chemistry Studies on 2 Pyrimidin 5 Yl Propanedinitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. epstem.netijcce.ac.ir DFT methods are employed to optimize the molecular geometry of 2-(pyrimidin-5-yl)propanedinitrile, determining its most stable three-dimensional conformation. From this optimized structure, a wealth of information about its electronic properties can be derived.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For 2-(pyrimidin-5-yl)propanedinitrile, the HOMO is expected to be distributed over the electron-rich pyrimidine (B1678525) ring, while the LUMO may be localized around the electron-withdrawing dinitrile group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. epstem.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations provide precise values for these orbital energies.

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT (Note: The following values are illustrative for a pyrimidine derivative and are not specific experimental data for 2-(pyrimidin-5-yl)propanedinitrile.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.620 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.632 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Gap) | 3.988 | ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. epstem.net |

Quantum Chemical Descriptors of Reactivity and Stability

From the HOMO and LUMO energies obtained through DFT, a suite of global reactivity descriptors can be calculated to quantify the chemical behavior of 2-(pyrimidin-5-yl)propanedinitrile. acs.org These quantum chemical parameters provide a more detailed picture of the molecule's stability and reactivity profile. nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). A low ionization potential signifies a better electron donor. epstem.netacs.org

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). A high electron affinity indicates a better electron acceptor. epstem.netacs.org

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2). acs.org

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, making them less reactive. acs.orgnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive. acs.org

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge (ω = μ² / 2η). epstem.net

These calculated descriptors allow for a quantitative comparison of 2-(pyrimidin-5-yl)propanedinitrile with other compounds, helping to predict its behavior in chemical reactions. epstem.net

Table 2: Calculated Quantum Chemical Descriptors (Note: These values are representative examples derived from theoretical models for related compounds and are for illustrative purposes.)

| Descriptor | Formula | Typical Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.620 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.632 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.626 eV | Ability to attract electrons. acs.org |

| Chemical Hardness (η) | (I-A)/2 | 1.994 eV | Resistance to deformation of electron cloud. acs.org |

| Chemical Softness (S) | 1/η | 0.501 eV⁻¹ | Reciprocal of hardness; indicates higher reactivity. acs.org |

| Electrophilicity Index (ω) | χ²/2η | 5.371 eV | Capacity to accept electrons. epstem.net |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While DFT calculations provide insight into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by applying classical mechanics, providing a dynamic picture of molecular interactions. nih.gov

For 2-(pyrimidin-5-yl)propanedinitrile, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or DMSO). The simulation would track the trajectory of every atom, revealing crucial information about:

Solvation: How solvent molecules arrange around the solute and the strength of their interactions.

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and protic solvents. gmu.edu

Transport Properties: Diffusion coefficients can be calculated, which are relevant for understanding its behavior in various applications.

These simulations are essential for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions in solution. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. nih.gov For 2-(pyrimidin-5-yl)propanedinitrile, DFT calculations can be used to compute vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. cu.edu.eg These correspond to the stretching and bending modes of specific bonds, such as the C≡N stretch of the nitrile groups, C=N and C-H stretches in the pyrimidine ring, and C-C bonds. Comparing the computed spectrum with an experimental one helps validate the synthesized structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (¹H and ¹³C) can be calculated to predict NMR chemical shifts. nih.gov A strong correlation between the predicted and experimentally measured chemical shifts provides high confidence in the structural assignment of the molecule. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table is a hypothetical example to illustrate the validation process.)

| Functional Group | Predicted ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |

| Cyano (C≡N) | 115.5 | 114.8 | 2235 | 2230 |

| Pyrimidine C2 | 158.2 | 157.9 | 1630 (C=N stretch) | 1627 |

| Pyrimidine C4/C6 | 159.8 | 159.5 | 3055 (Aromatic C-H) | 3060 |

| Propanedinitrile CH | 35.1 | 34.6 | 2945 (Aliphatic C-H) | 2940 |

In Silico Screening and Design of Novel 2-(Pyrimidin-5-yl)propanedinitrile Analogs for Targeted Chemical Properties

Computational methods are not only for analysis but also for design. In silico screening allows researchers to create a virtual library of analogs of 2-(pyrimidin-5-yl)propanedinitrile and evaluate their properties computationally before undertaking laborious synthesis. nih.gov

By systematically modifying the parent structure—for example, by adding different substituents to the pyrimidine ring—it is possible to tune its electronic and chemical properties. researchgate.net For instance, adding electron-donating groups (like -OCH₃ or -NH₂) or electron-withdrawing groups (like -NO₂ or -CF₃) would alter the HOMO-LUMO energies and, consequently, the reactivity and stability of the analogs. nih.gov

The process involves:

Designing a library of virtual analogs based on the 2-(pyrimidin-5-yl)propanedinitrile scaffold.

Performing high-throughput computational screening, using DFT to calculate key descriptors for each analog.

Identifying lead candidates that exhibit the desired theoretical properties (e.g., a specific HOMO-LUMO gap, high electrophilicity, or a particular molecular electrostatic potential).

Prioritizing the most promising analogs for actual chemical synthesis and experimental testing.

This approach accelerates the discovery of new molecules with tailored properties for specific applications in materials science or medicinal chemistry. nih.gov

Applications in Organic Synthesis and Methodological Development

2-(Pyrimidin-5-yl)propanedinitrile as a Versatile Building Block for Complex Heterocyclic Systems

The chemical reactivity of 2-(pyrimidin-5-yl)propanedinitrile and its derivatives makes them valuable building blocks for the synthesis of a variety of fused heterocyclic systems. The activated methylene (B1212753) group of the propanedinitrile unit serves as a potent nucleophile, while the pyrimidine (B1678525) ring can act as an electrophile, particularly when substituted with leaving groups, or participate in cyclization reactions.

A significant application is in the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure in many biologically important molecules. Research has demonstrated a facile method for preparing 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives starting from precursors closely related to the title compound. researchgate.net The key intermediate, 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile, is synthesized via a conjugate addition of a lithiated pyrimidine to an arylmethylidenepropanedinitrile. researchgate.net This intermediate undergoes a subsequent reaction with primary amines, where the amine displaces the chlorine atom and triggers an intramolecular cyclization to form the fused pyrido[2,3-d]pyrimidine ring system. researchgate.net

Furthermore, the dinitrile functionality is a well-established precursor for pyrazolo[1,5-a]pyrimidines. bohrium.com While direct use of 2-(pyrimidin-5-yl)propanedinitrile is less documented, the analogous reactions using malononitrile (B47326) are widespread. nih.gov These reactions typically involve a one-pot condensation of an aldehyde, malononitrile, and an aminopyrazole, showcasing the utility of the dinitrile group in building the pyrimidine portion of the fused ring system. nih.gov The pyrimidine-5-carbonitrile moiety itself is a target for the synthesis of various fused systems, including thieno[3,2-d]pyrimidines and pyrimido[4,5-d]pyrimidines, highlighting the synthetic potential embedded in this structural class. growingscience.com

The table below summarizes the types of complex heterocyclic systems that can be accessed using 2-(pyrimidin-5-yl)propanedinitrile and its close structural analogs.

| Starting Material (Analog) | Reagents | Heterocyclic Product | Citation |

| 2-[Aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile | Alkylamines | 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles | researchgate.net |

| 4-(Alkylamino)-5-iodopyrimidines | Propanedinitrile (Malononitrile) | 6-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles | researchgate.net |

| Aldehydes, Malononitrile | 3-Amino-5-methylpyrazole | 2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | nih.gov |

| 3-Aminopyrazoles | Enaminones/Chalcones, Sodium Halides | 3-Halo-pyrazolo[1,5-a]pyrimidines | bohrium.comnih.gov |

Role of 2-(Pyrimidin-5-yl)propanedinitrile in Domino, Cascade, and Multi-Component Reactions

The structural features of 2-(pyrimidin-5-yl)propanedinitrile make it an ideal candidate for use in domino, cascade, and multi-component reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation. nih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

The synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles provides a clear example of a domino three-component reaction. nih.gov This process involves the reaction of an aldehyde, malononitrile, and 3(5)-amino-5(3)-methylpyrazole in ethanol (B145695) without a catalyst. The proposed mechanism initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidene malononitrile intermediate. This is followed by a Michael addition of the aminopyrazole to the intermediate. The resulting adduct then undergoes an intramolecular cyclization and subsequent oxidation (aromatization) to yield the final fused heterocyclic product. nih.gov

Similarly, the synthesis of 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles from 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile and an amine is a classic example of a cascade reaction. researchgate.net This sequence involves two distinct steps occurring in the same pot: an initial intermolecular nucleophilic aromatic substitution of the chloro group by the amine, followed by an intramolecular cyclization where the amino group attacks one of the nitrile functions, leading to the formation of the new pyridine (B92270) ring. researchgate.net

These MCRs and cascade processes are central to building molecular complexity efficiently. The ability of the pyrimidine and dinitrile moieties to participate in a programmed sequence of reactions underscores the compound's value in modern synthetic strategies aimed at creating diverse libraries of heterocyclic compounds. bohrium.comacs.org

| Reaction Type | Reactants | Key Steps | Product | Citation |

| Domino Three-Component | Aldehyde, Malononitrile, Aminopyrazole | Knoevenagel condensation, Michael addition, Cyclization, Oxidation | 2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | nih.gov |

| Cascade | 2-[Aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile, Amine | Nucleophilic Aromatic Substitution, Intramolecular Cyclization | 7-Amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles | researchgate.net |

| Domino | Trifluoroacetimidoyl nitriles, Alkyl nitriles | Double addition, Double rearrangement | CF3-substituted pyrimidines | ekb.eg |

Development of Novel Synthetic Reagents or Catalysts Incorporating the 2-(Pyrimidin-5-yl)propanedinitrile Moiety

While 2-(pyrimidin-5-yl)propanedinitrile and its derivatives are established as versatile building blocks and reagents, the current scientific literature does not extensively detail their use as a foundational scaffold for the development of new catalysts. The compound itself is a reagent in reactions, rather than a platform upon which a catalytic center is built.

However, the synthesis of pyrimidine-based structures, including pyrimidine-5-carbonitriles, often employs a variety of novel catalytic systems to enhance efficiency, yield, and environmental compatibility. researchgate.net These include organocatalysts, metal-organic frameworks, and nanocatalysts. For instance, the synthesis of pyrano[2,3-d]pyrimidines, which share structural similarities, has been achieved using a recyclable magnetic nano-organocatalyst, Fe3O4@MOF(Fe). nih.gov Similarly, various organocatalysts like 2-aminoethanesulfonic acid (taurine) and resorcin nih.govarene sulfonic acid have been effectively used for the one-pot synthesis of fused pyrimidine derivatives. tandfonline.commedjchem.com Chitosan has also been reported as an efficient, renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives. rsc.org

Stereoselective and Regioselective Transformations Involving 2-(Pyrimidin-5-yl)propanedinitrile

The presence of multiple reactive sites in 2-(pyrimidin-5-yl)propanedinitrile and its reaction partners makes controlling selectivity a critical aspect of its chemistry. Research has shown that reactions involving this scaffold can proceed with high levels of regioselectivity and, in some cases, stereoselectivity.

Regioselectivity is prominently observed in the synthesis of fused pyrazolo[1,5-a]pyrimidines. The reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds can be directed to form specific isomers. For example, using β-enaminones allows for control over the initial condensation step through an aza-Michael type addition-elimination mechanism, ensuring a specific orientation of the final fused product.

The synthesis of pyrido[2,3-d]pyrimidines from 2-[aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile also demonstrates regiocontrol. researchgate.net The initial conjugate addition occurs specifically at the 5-position of the pyrimidine ring. The subsequent cascade is also regioselective, with the intramolecular cyclization involving one of the two equivalent nitrile groups and the newly introduced amino group at the 4-position. researchgate.net

While examples of highly stereoselective reactions directly involving 2-(pyrimidin-5-yl)propanedinitrile are not abundant in the literature, related transformations point to the potential for stereocontrol. For instance, a highly stereoselective Ugi/Pictet–Spengler sequence has been developed for synthesizing complex polycyclic systems containing a pyrimidine ring, yielding products as a single spatial configuration. This indicates that with the appropriate chiral auxiliaries or catalysts, transformations involving the propanedinitrile side chain could potentially be rendered stereoselective.

| Transformation | Reactants | Selectivity Type | Outcome | Citation |

| Cyclocondensation | 5-Amino-1H-pyrazoles, β-Enaminones | Regioselective | Controlled formation of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines | |

| Cascade Reaction | 2-[Aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile, Amines | Regioselective | Specific formation of the pyrido[2,3-d]pyrimidine ring system | researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides, Indolin-2-ones | Regio- and Diastereoselective | Exclusive formation of one of four possible diastereomers | |

| Ugi/Pictet–Spengler Sequence | Amino acids, Isocyanides, Aldehydes, Pyrimidines | Stereoselective | Formation of a single spatial configuration in polycyclic products |

Structure Performance Relationships in Non Biological Chemical Systems

Correlation of Structural Modifications of 2-(Pyrimidin-5-yl)propanedinitrile with Material Properties (e.g., Optical, Electronic)

The pyrimidine (B1678525) ring, particularly when substituted with the dinitrile group, acts as a potent electron-withdrawing core. researchgate.net This inherent electronic nature makes 2-(Pyrimidin-5-yl)propanedinitrile and its derivatives promising candidates for advanced materials, including those with nonlinear optical (NLO) properties. researchgate.netacs.org The material properties are heavily influenced by the nature of the substituents attached to the pyrimidine scaffold.

Research into related pyrimidine structures demonstrates that the introduction of various arylvinyl groups and other substituents significantly impacts their photophysical properties. researchgate.net The electronic characteristics, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of a molecule's stability, reactivity, and optical behavior. tandfonline.comnih.gov Modifications that facilitate intramolecular charge transfer (ICT) are particularly effective in enhancing NLO properties. For instance, creating push-pull systems by attaching electron-donating groups (donors) to the pyrimidine-based acceptor core can lead to materials with a significant NLO response. researchgate.net

Studies on pyrimidine-based bis-uracil derivatives have shown that their kinetic and thermal stabilities are directly related to their frontier molecular orbital energies. tandfonline.com Furthermore, π-conjugated compounds incorporating the pyrimidine moiety have been explored as potential photoelectric materials. researchgate.net The introduction of different substituents, such as thiophen-2-yl or pyridin-3-yl, onto related heterocyclic cores allows for the tuning of electronic properties and absorption wavelengths. ijcce.ac.ir The energy gap (ΔE) is a key parameter; a lower energy gap generally correlates with higher polarizability and a more pronounced NLO effect. acs.org

Table 1: Effect of Structural Modification on Electronic Properties of Selected Pyrimidine-Based Derivatives

| Compound/Derivative Class | Structural Modification | Key Electronic/Optical Property | Finding | Source(s) |

| Pyrimidine-based bis-uracil derivatives | Condensation with 2-hydroxynaphthaldehyde | Intramolecular Charge Transfer | The compounds exhibit considerable NLO character, making them candidates for NLO device fabrication. | tandfonline.com |

| Diaminopyrimidine Sulfonate Derivatives | Addition of sulfonate and toluene (B28343) groups | Second Hyperpolarizability (γtot) | The calculated γtot values were significant (3.7 × 10⁴ and 2.7 × 10⁴ au), indicating NLO potential. | acs.org |

| Pyrano[3,2-c]chromene derivatives | Substitution with groups like thiophen-2-yl, pyridin-3-yl | Reorganization Energies | Low electron reorganization energies suggest suitability for n-type semiconductor devices. | ijcce.ac.ir |

| DTS(FBTTh₂)₂-Based Derivatives | Modification with various donor and acceptor units | HOMO-LUMO Energy Gap (Egap) | Structural modifications significantly reduced the Egap to as low as 1.835 eV, enhancing NLO potential. | nih.gov |

Impact of Substituent Effects on Reactivity and Synthetic Efficiency of 2-(Pyrimidin-5-yl)propanedinitrile Derivatives

The reactivity of the pyrimidine core and the efficiency of synthetic routes to its derivatives are highly dependent on the electronic nature of the substituents. The pyrimidine ring itself is electron-deficient, which influences its reaction pathways. scispace.com The synthesis of functionalized pyrimidines often involves condensation reactions, where the choice of starting materials and catalysts is crucial. scispace.comekb.eg

One common route to pyrimidine-5-carbonitriles involves the cyclocondensation of a three-carbon component with a compound bearing an amidine structure, such as thiourea. scispace.comekb.eg The yield of these reactions can be significantly influenced by the catalyst (e.g., potassium carbonate, sodium ethoxide) and reaction conditions, such as the use of microwave irradiation, which has been shown to increase yields from 55% to 85% in some cases. ekb.eg

Substituents on aryl groups attached to the pyrimidine ring also play a critical role. In palladium-catalyzed cycloaddition reactions to form pyrimidin-2-ones, the electronic properties of substituents on the aryl ring affect the yield. acs.org For example, substrates with electron-donating groups (like -OMe) afforded higher yields (80%) compared to those with electron-withdrawing groups like -CF₃ (70%) or -CO₂Me (61%). acs.org Similarly, Suzuki cross-coupling reactions are employed to introduce further substitutions, with the reactivity being sensitive to the electronic character of the coupling partners. rsc.org Nucleophilic aromatic substitution is another common method to functionalize the pyrimidine ring at its electron-deficient positions, allowing for the introduction of various amines and alkoxides. mdpi.com

The synthesis of highly functionalized pyrimidines can also be achieved through inverse-electron-demand Diels-Alder (IEDDA) reactions, where the choice of reactants and acid catalysis dictates the outcome and efficiency. rsc.org

Table 2: Influence of Substituents and Conditions on Synthetic Yields of Pyrimidine Derivatives

| Reaction Type | Substituent/Condition | Product Type | Yield | Finding | Source(s) |

| Cyclocondensation | Microwave Irradiation vs. Conventional Heating | Pyrimidine-5-carbonitrile | 85% vs. 55% | Microwave irradiation significantly increases reaction efficiency. | ekb.eg |

| Pd-Catalyzed [2+2+2] Cycloaddition | Electron-donating group (-OMe) on aryl ring | Polysubstituted Pyrimidin-2-one | 80% | Electron-donating groups on the aryl substrate lead to higher product yields. | acs.org |

| Pd-Catalyzed [2+2+2] Cycloaddition | Electron-withdrawing group (-CF₃) on aryl ring | Polysubstituted Pyrimidin-2-one | 70% | Electron-withdrawing groups on the aryl substrate result in lower yields compared to donating groups. | acs.org |

| Pd-Catalyzed [2+2+2] Cycloaddition | Electron-withdrawing group (-CO₂Me) on aryl ring | Polysubstituted Pyrimidin-2-one | 61% | Strongly electron-withdrawing groups further decrease the reaction yield. | acs.org |

Computational Validation and Prediction of Structure-Performance Linkages

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the structure-performance relationships of pyrimidine derivatives before their synthesis. acs.orgbiointerfaceresearch.com These methods allow for the optimization of molecular geometries and the calculation of electronic properties, which are crucial for understanding and predicting material performance. acs.orgscirp.org

Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the HOMO and LUMO, is widely used to understand the electronic and optical properties, chemical stability, and reactivity of molecules like pyrimidine derivatives. tandfonline.comnih.gov The HOMO-LUMO energy gap is a key parameter that helps in predicting chemical reactivity and the NLO response of a material; a smaller gap often implies higher reactivity and better NLO properties. acs.org Time-dependent DFT (TD-DFT) is employed to calculate absorption spectra and other optical properties. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a data-driven approach to predict the properties of new compounds. mdpi.comresearchgate.net By developing models based on known pyrimidine derivatives, researchers can forecast the properties of unsynthesized compounds, accelerating the discovery of molecules with desired characteristics. mdpi.comresearchgate.net For instance, machine learning algorithms have been successfully used to predict the corrosion inhibition efficiency of pyrimidine compounds with high accuracy. scispace.com

Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and the stability of the molecule. acs.org Furthermore, molecular electrostatic potential (MEP) maps are used to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attacks. tandfonline.comscirp.org These computational tools, when used in combination, provide a comprehensive understanding of how structural changes at the molecular level translate into macroscopic material properties, guiding the rational design of new functional materials based on the 2-(Pyrimidin-5-yl)propanedinitrile scaffold. acs.org

Table 3: Predicted Computational Parameters for Pyrimidine-Related Structures

| Molecule/System Class | Computational Method | Calculated Parameter | Significance | Source(s) |

| Diaminopyrimidine Sulfonate Derivatives | DFT/TD-DFT | HOMO-LUMO Gap, Second Hyperpolarizability (γtot) | Correlates structural parameters with molecular stability and predicts significant NLO properties. | acs.org |

| Pyrimidine-based bis-uracil derivatives | DFT (M06/6-311G**) | FMO energies, Electrostatic Potential | Predicts kinetic/thermal stability and intramolecular charge transfer, indicating NLO potential. | tandfonline.com |

| Pyrimidine compounds for corrosion inhibition | QSPR/Machine Learning | Corrosion Inhibition Efficiency (CIE) | Accurately predicts the performance of inhibitors, offering an alternative to experimental methods. | scispace.com |

| 2-(pyranoquinolin-4-yl)malononitrile | DFT (B3LYP/6-311G(d,p)) | HOMO/LUMO Bandgap, Dipole Moment | Investigates molecular and vibrational characteristics to predict stability and NLO properties. | biointerfaceresearch.com |

Emerging Research Directions and Future Perspectives for 2 Pyrimidin 5 Yl Propanedinitrile

Exploration of Unconventional Synthetic Methodologies and Flow Chemistry Approaches

Traditional batch synthesis methods for pyrimidine (B1678525) derivatives, while established, often face challenges related to reaction time, energy consumption, scalability, and safety. researchgate.netresearchgate.net The future synthesis of 2-(Pyrimidin-5-yl)propanedinitrile and its analogues could greatly benefit from the adoption of unconventional and advanced manufacturing techniques, particularly flow chemistry.

Flow chemistry, or continuous-flow synthesis, offers significant advantages over batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, improved safety profiles due to smaller reaction volumes, and the potential for seamless multi-step synthesis. beilstein-journals.orgnih.gov For the synthesis of heterocyclic compounds like pyrimidines, flow chemistry has enabled access to expanded processing windows, leading to higher yields, greater selectivity, and dramatically reduced reaction times—in some cases from hours to minutes. beilstein-journals.orgnih.gov The synthesis of pyrimidine derivatives often involves multicomponent reactions, which are well-suited for flow processes. rsc.orgresearchgate.net For instance, a hypothetical flow synthesis of 2-(Pyrimidin-5-yl)propanedinitrile could involve the continuous reaction of a pyrimidine-5-carboxaldehyde derivative with malononitrile (B47326) in a packed-bed reactor containing a solid-supported base, potentially reducing workup and purification steps. acs.org

Other unconventional methodologies that merit exploration include microwave-assisted synthesis and mechanochemistry. Microwave irradiation can accelerate reaction rates for the synthesis of pyrimidine-based scaffolds, researchgate.net while mechanochemical (ball-milling) approaches offer a solvent-free, sustainable alternative for constructing heterocyclic systems. researchgate.net

| Parameter | Conventional Batch Synthesis (Typical) | Potential Flow Chemistry Approach | Advantages of Flow Chemistry |

| Reaction Time | Hours to days | Minutes | Significant reduction in process time. nih.gov |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid | Improved selectivity and yield, safer operation. beilstein-journals.org |

| Scalability | Challenging, requires re-optimization | Straightforward by extending run time | Easier transition from lab to industrial scale. beilstein-journals.org |

| Safety | Risks with hazardous reagents/exotherms | Minimized due to small volumes | Enhanced operational safety. sci-hub.se |

| Purification | Often requires column chromatography | Potential for in-line purification | Reduced waste and downstream processing. researchgate.net |

This table presents a comparative outlook on synthetic approaches, highlighting the potential benefits of adopting flow chemistry for the synthesis of 2-(Pyrimidin-5-yl)propanedinitrile based on general principles observed for heterocyclic synthesis.

Advanced Applications in Emerging Technologies Beyond Current Scope (e.g., Energy Storage, Advanced Separation)

While pyrimidine derivatives are extensively studied for their biological activity, nih.govtandfonline.com the unique combination of a pyrimidine ring and a dinitrile functional group in 2-(Pyrimidin-5-yl)propanedinitrile suggests potential applications in advanced materials and emerging technologies.

Energy Storage: The field of molecular solar thermal (MOST) energy storage involves using photo-switchable molecules to capture solar energy in chemical bonds and release it as heat on demand. Solid-state systems based on reversible cycloadditions are an emerging area of this research. rsc.org The pyrimidine ring, capable of participating in photochemical reactions, could be investigated for such applications. Furthermore, nitrile-containing compounds are utilized in electrolytes for lithium-ion batteries. The high polarity and electrochemical stability of the nitrile groups in 2-(Pyrimidin-5-yl)propanedinitrile could make it a candidate for investigation as an electrolyte additive or as a building block for novel polymer electrolytes.

Advanced Separation and Functional Materials: The nitrogen atoms in the pyrimidine ring are excellent coordinating sites for metal ions. This property makes 2-(Pyrimidin-5-yl)propanedinitrile an attractive ligand for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. semanticscholar.org Such materials could be designed with specific pore sizes and chemical functionalities for applications in gas storage (e.g., CO2 capture) or selective separation of small molecules. The dinitrile moiety offers a site for post-synthetic modification within the MOF structure, allowing for the tuning of the material's properties.

| Functional Group | Potential Application Area | Rationale for Potential |

| Pyrimidine Ring | Molecular Solar Thermal Storage | Potential for photochemical cycloaddition reactions to store energy. rsc.org |

| Pyrimidine Ring | Metal-Organic Frameworks (MOFs) | Nitrogen atoms can act as coordinating ligands for metal centers. semanticscholar.org |

| Dinitrile Group | Battery Electrolytes | High polarity and potential for electrochemical stability. |

| Entire Molecule | Advanced Separation Media | Can be incorporated into polymers or MOFs for selective gas or liquid separations. |

This table outlines the potential, though currently unexplored, applications of 2-(Pyrimidin-5-yl)propanedinitrile based on the known functions of its constituent chemical groups.

Synergistic Integration of Experimental and Computational Approaches for Comprehensive Understanding

To accelerate the discovery and optimization of pyrimidine-based compounds, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential. nih.govnih.gov This integrated strategy allows for a deeper understanding of molecular structure, reactivity, and properties, guiding experimental efforts and reducing trial-and-error.

Computational Methods:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties (NMR, IR) of 2-(Pyrimidin-5-yl)propanedinitrile and its derivatives. nih.govresearchgate.net This can help in confirming experimental structures and understanding reactivity, such as identifying sites for electrophilic or nucleophilic attack. scirp.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological targets. For material applications, MD can be used to simulate the interaction of the molecule with surfaces or within a polymer matrix. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis: These methods are used to analyze and visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the solid state, which is crucial for understanding crystal packing and designing crystalline materials. nih.gov

By using computational tools to screen virtual libraries of derivatives or to predict reaction outcomes, researchers can prioritize the most promising candidates for synthesis, saving time and resources. researchgate.net

Challenges and Opportunities in the Academic Research of 2-(Pyrimidin-5-yl)propanedinitrile

The academic exploration of 2-(Pyrimidin-5-yl)propanedinitrile is still in its nascent stages, presenting both significant challenges and compelling opportunities.

Challenges:

Synthetic Complexity: Developing regioselective, high-yielding, and sustainable synthetic routes remains a primary challenge. Traditional methods may suffer from low yields or require harsh conditions and complex purification. researchgate.net

Lack of Characterization Data: There is a scarcity of comprehensive data on the compound's physicochemical properties, solid-state structure, and reactivity profile, which hinders the exploration of its potential applications.

Limited Application Studies: Research has been overwhelmingly focused on the biological potential of pyrimidines, leaving applications in materials science largely unexplored.

Opportunities:

Green Synthesis: There is a significant opportunity to apply the principles of green chemistry, including the use of flow reactors, environmentally benign solvents, and catalytic methods, to develop novel and sustainable synthetic protocols. researchgate.netacs.org

Materials Science Exploration: The compound's unique electronic and structural features present a "blue ocean" opportunity for materials scientists to design and synthesize novel functional materials, such as MOFs, polymers for energy applications, or photo-responsive materials. rsc.orgsemanticscholar.org

Fundamental Structure-Property Studies: A systematic investigation combining advanced spectroscopy, single-crystal X-ray diffraction, and computational modeling would provide fundamental insights into its structure-property relationships, creating a valuable knowledge base for future research. nih.gov

Gateway Molecule: 2-(Pyrimidin-5-yl)propanedinitrile can serve as a versatile building block. The dinitrile group can be transformed into various other functionalities (e.g., amines, carboxylic acids, tetrazoles), opening pathways to a vast library of novel pyrimidine derivatives for diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.